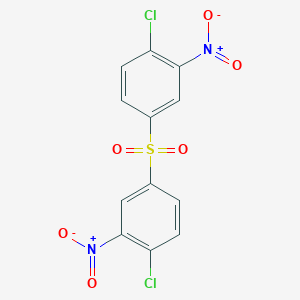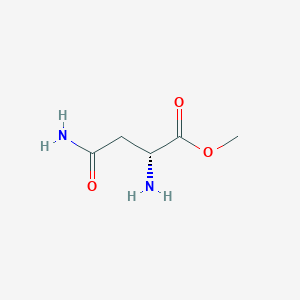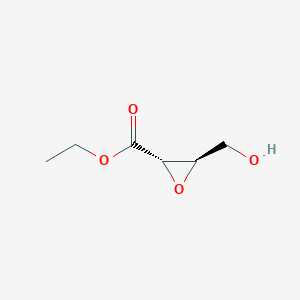![molecular formula C12H12O3 B157353 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride CAS No. 10193-26-7](/img/structure/B157353.png)
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, also known as ABD, is a bicyclic anhydride that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, ranging from the synthesis of new materials to the study of biological systems.
作用机制
The mechanism of action of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is not fully understood, but it is believed to involve the formation of a covalent bond with the target molecule. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to react with nucleophiles, such as thiols and amines, and it has been suggested that this reaction may be responsible for its biological activity.
生化和生理效应
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory activity, antitumor activity, and antimicrobial activity. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and it has been suggested that this activity may be responsible for its anti-inflammatory effects. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to inhibit the growth of cancer cells, and it has been suggested that this activity may be due to its ability to induce apoptosis in these cells. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
实验室实验的优点和局限性
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has several advantages for use in lab experiments, including its high yield, low cost, and versatility. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a starting material for the synthesis of a variety of compounds, and it can be easily modified to produce compounds with specific properties. However, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride also has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in scientific research. One area of interest is the development of new drugs based on 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have potential as an anti-inflammatory agent, an antitumor agent, and an antimicrobial agent, and further research in these areas may lead to the development of new drugs. Another area of interest is the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the synthesis of new materials with unique properties. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a building block for the synthesis of polymers and dendrimers, and further research in this area may lead to the development of new materials with applications in areas such as drug delivery and tissue engineering.
合成方法
The synthesis of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be achieved through a variety of methods, including the Diels-Alder reaction, the [2+2] cycloaddition reaction, and the Michael addition reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst. This method has been widely used due to its simplicity and high yield.
科学研究应用
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used in various scientific research applications, including the synthesis of new materials, the study of biological systems, and the development of new drugs. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a building block for the synthesis of new materials, such as polymers and dendrimers. It can also be used as a crosslinking agent for the preparation of hydrogels and other materials with unique properties. In the study of biological systems, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a fluorescent probe for the detection of proteins and other biomolecules. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been used as a starting material for the synthesis of new drugs, including antitumor agents and anti-inflammatory agents.
属性
CAS 编号 |
10193-26-7 |
|---|---|
产品名称 |
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2 |
InChI 键 |
UAOSUOQUDOREIP-UHFFFAOYSA-N |
SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
规范 SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
其他 CAS 编号 |
10193-26-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



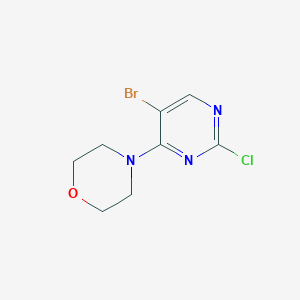
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
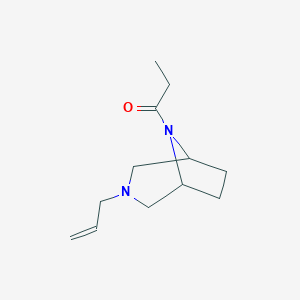

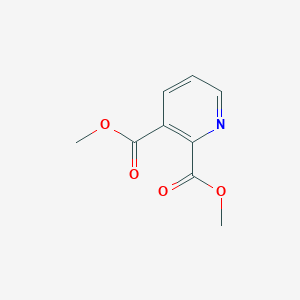
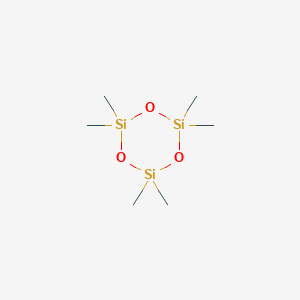
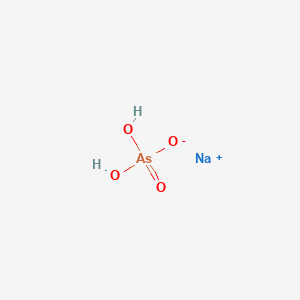
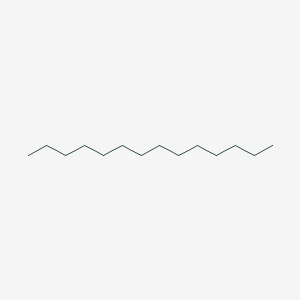
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
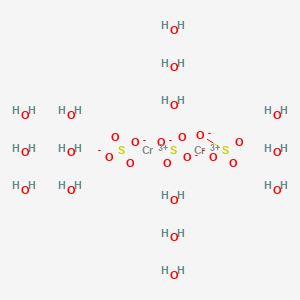
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
